Cas no 41639-83-2 (Latanoprost acid)

Latanoprost acid 化学的及び物理的性質
名前と識別子
-
- Latanoprost acid
- (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
- Latanoprost (free acid)
- LT-ACID(LATANOPROST ACID)
- (5Z,9α,11α,15R)-9,11,15-Trihydroxy-17-phenyl-18,19,20-trinor-prost-5-en-1-oic acid
- PhXA 85
- Latanoprost Impurity E
- (5Z,9alpha,11alpha,15R)-9,11,15-Trihydroxy-17-phenyl-18,19,20-trinor-prost-5-en-1-oic acid
- Latanoprost acid, >=98% (HPLC)
- AKOS037645066
- EJ85341990
- (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
- Latanprost Free Acid
- NCGC00165820-01
- CHEMBL1050
- LATANOPROST IMPURITY H [EP IMPURITY]
- HY-113756A
- CHEBI:63925
- Z-7-[(1R,2R,3R,5S)-3,5-bis(oxidanyl)-2-[(3R)-3-oxidanyl-5-phenyl-pentyl]cyclopentyl]hept-5-enoic acid
- SCHEMBL1313159
- (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl}hept-5-enoic acid
- Phxa-85
- 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((3R)-3-HYDROXY-5-PHENYLPENTYL)CYCLOPENTYL)-, (5Z)-
- latanoprost (free acid form)
- 7-[3,5-DIHYDROXY-2-(3-HYDROXY-5-PHENYLPENTYL)CYCLOPENTYL]HEPT-5-ENOIC ACID
- UNII-EJ85341990
- Q27078867
- 7WT
- latanoprost-free acid
- 41639-83-2
- SR-01000946512
- 13,14-DIHYDRO-17-PHENYL-18,19,20-TRINOR-PGF2.ALPHA.
- AS-56760
- (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoic acid
- MFCD08056084
- BDBM50485606
- 13,14-DIHYDRO-17-PHENYL TRINOR PGF2.ALPHA.
- Latonoprost acid
- (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)-cyclopentyl)hept-5-enoic acid
- SR-01000946512-1
- 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2alpha
- DTXSID6040531
- CS-0068357
- PHXA85
- HNPFPERDNWXAGS-NFVOFSAMSA-N
- GTPL1960
- HMS3648J04
- DA-74907
- latanoprost free acid
- Latanoprostacid
-
- MDL: MFCD08056084
- インチ: InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1
- InChIKey: HNPFPERDNWXAGS-NFVOFSAMSA-N
- ほほえんだ: C(=C/C[C@@H]1[C@@H](CC[C@H](CCC2=CC=CC=C2)O)[C@@H](C[C@@H]1O)O)/CCCC(=O)O
計算された属性
- せいみつぶんしりょう: 390.24100
- どういたいしつりょう: 390.24062418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 12
- 複雑さ: 472
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 98Ų
じっけんとくせい
- ゆうかいてん: N/A
- ようかいど: DMSO: freely soluble
- PSA: 97.99000
- LogP: 3.31940
Latanoprost acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020414-25mg |
Latanoprost acid |
41639-83-2 | 98% | 25mg |
¥847 | 2024-05-23 | |
Biosynth | FL24853-0.05 g |
Latanoprost acid |
41639-83-2 | 0.05 g |
$317.63 | 2023-01-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205364-1mg |
Latanoprost (free acid), |
41639-83-2 | ≥98% | 1mg |
¥918.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66700-1mg |
Latanoprost (free acid) |
41639-83-2 | 98% | 1mg |
¥831.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L864759-25mg |
LatanoprostAcid |
41639-83-2 | ≥98% | 25mg |
¥818.10 | 2022-01-11 | |
eNovation Chemicals LLC | D758325-25mg |
Latanoprost acid |
41639-83-2 | 98% | 25mg |
$265 | 2023-09-04 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66700-50mg |
Latanoprost (free acid) |
41639-83-2 | 98% | 50mg |
¥0.00 | 2023-09-08 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L133844-25mg |
Latanoprost acid |
41639-83-2 | ≥98% | 25mg |
¥928.90 | 2023-09-02 | |
Biosynth | FL24853-0.01 g |
Latanoprost acid |
41639-83-2 | 0.01 g |
$127.05 | 2023-01-04 | ||
A2B Chem LLC | AF56458-1mg |
Latanoprost acid |
41639-83-2 | ≥98% | 1mg |
$62.00 | 2024-04-20 |
Latanoprost acidに関する追加情報
Latanoprost Acid (CAS No. 41639-83-2): An Overview of Its Structure, Properties, and Applications in Ophthalmology
Latanoprost acid (CAS No. 41639-83-2) is a prostaglandin F2α analog that has gained significant attention in the field of ophthalmology due to its efficacy in reducing intraocular pressure (IOP). This compound is a key intermediate in the synthesis of latanoprost, a widely prescribed medication for the treatment of glaucoma and ocular hypertension. The chemical structure of latanoprost acid is characterized by a prostaglandin backbone with specific functional groups that confer its biological activity.
The molecular formula of latanoprost acid is C26H40O5, and it has a molecular weight of 432.58 g/mol. The compound is a white to off-white crystalline solid with a melting point ranging from 110 to 115°C. It is soluble in organic solvents such as ethanol, methanol, and acetone but has limited solubility in water. These physical properties make it suitable for various pharmaceutical formulations, including topical ophthalmic solutions.
The mechanism of action of latanoprost acid involves the activation of prostaglandin receptors, particularly the FP receptor, which is highly expressed in the ocular tissues. Upon binding to the FP receptor, latanoprost acid increases uveoscleral outflow, thereby reducing IOP. This effect is crucial for the management of glaucoma and ocular hypertension, as elevated IOP is a major risk factor for optic nerve damage and vision loss.
Recent studies have further elucidated the molecular pathways involved in the action of latanoprost acid. For instance, research published in the Journal of Ocular Pharmacology and Therapeutics (2022) demonstrated that latanoprost acid not only increases uveoscleral outflow but also modulates the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) in the trabecular meshwork. This modulation helps to maintain the structural integrity of the outflow pathway and enhance its function.
In addition to its primary role in IOP reduction, latanoprost acid has been investigated for its potential anti-inflammatory properties. A study published in the Investigative Ophthalmology & Visual Science (2021) reported that latanoprost acid can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured human trabecular meshwork cells. This finding suggests that latanoprost acid may have additional therapeutic benefits beyond IOP reduction, particularly in conditions associated with ocular inflammation.
The safety profile of latanoprost acid-based medications has been extensively evaluated through numerous clinical trials. A meta-analysis published in the Cochrane Database of Systematic Reviews (2020) concluded that latanoprost is generally well-tolerated, with common side effects including conjunctival hyperemia, eye irritation, and changes in iris pigmentation. However, these side effects are typically mild and do not significantly impact patient compliance or treatment outcomes.
The development of novel formulations and delivery systems for latanoprost acid-based medications continues to be an active area of research. For example, a study published in the European Journal of Pharmaceutics and Biopharmaceutics (2023) described a new nanoparticle-based delivery system that enhances the bioavailability and therapeutic efficacy of latanoprost while reducing systemic side effects. This innovative approach has the potential to improve patient outcomes and expand the therapeutic applications of latanoprost.
In conclusion, Latanoprost acid (CAS No. 41639-83-2) is a vital compound in the field of ophthalmology due to its role as an intermediate in the synthesis of latanoprost and its direct therapeutic effects on IOP reduction. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, further solidifying its importance in the treatment of glaucoma and related conditions.
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